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Compound of Interest

Compound Name: H-Ala-Ala-OH

Cat. No.: B1265364

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the
dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine). The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering
valuable data and experimental insights for researchers in chemistry, biochemistry, and
pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of H-Ala-Ala-OH in
solution. Both *H and *3C NMR provide detailed information about the chemical environment of
each atom.

'H NMR Spectral Data

The 'H NMR spectrum of H-Ala-Ala-OH is characterized by signals corresponding to the
protons of the two alanine residues. The chemical shifts are influenced by the peptide bond and
the terminal amino and carboxyl groups.
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Chemical Shift (5) in

Coupling Constant

Proton Assignment Multiplicity .
ppm (J) in Hz

o-H (N-terminal) ~4.1 Quartet ~7.2
B-CHs (N-terminal) ~1.4 Doublet ~7.2
o-H (C-terminal) ~4.4 Quartet ~7.2
-CHs (C-terminal) ~1.3 Doublet ~7.2
Amide N-H ~8.1 Doublet ~7.5
Amine N-H:z Broad singlet

Carboxyl O-H Broad singlet

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the dipeptide.

Carbon Assignment

Chemical Shift (d) in ppm

Carbonyl (C=0) - Peptide ~173
Carbonyl (C=0) - Carboxyl ~176
o-C (N-terminal) ~50
B-C (N-terminal) ~17
o-C (C-terminal) ~51
B-C (C-terminal) ~18

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by

experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy
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A typical experimental protocol for obtaining NMR spectra of H-Ala-Ala-OH is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of H-Ala-Ala-OH in 0.5-0.7 mL of a
deuterated solvent (e.g., D20, DMSO-de). The choice of solvent is critical and will affect the
chemical shifts of exchangeable protons (NH and OH). D20 is commonly used for peptides,
which will result in the exchange of labile protons with deuterium.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion and resolution.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle and a relaxation delay of 1-2 seconds.

o Solvent suppression techniques may be necessary if residual solvent signals obscure the
analyte peaks.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing
C-H coupling, resulting in a single peak for each unique carbon atom.

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

Sample Preparation

Dissolve H-Ala-Ala-OH ransfer to
in Deuterated Solvent ube
\
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NMR Experimental Workflow for H-Ala-Ala-OH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in H-Ala-Ala-OH by
measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of H-Ala-Ala-OH shows characteristic absorption bands for the amide,
carboxylic acid, and amine functional groups.

Frequency Range

Vibrational Mode Intensity Description
(cm™)
O-H Stretch
] ) 3300 - 2500 Strong, Broad Hydrogen-bonded OH
(Carboxylic Acid)
N-H Stretch (Amine & Overlaps with O-H
) 3400 - 3200 Strong, Broad
Amide) stretch
C-H Stretch (Alkyl) 2980 - 2850 Medium Methyl C-H bonds
C=0 Stretch (Amide I)  ~1650 Strong Amide carbonyl
] Amide N-H bending
N-H Bend (Amide II) ~1540 Strong )
and C-N stretching
C=0 Stretch Carboxyl carbonyl
) ) ~1720 Strong
(Carboxylic Acid) (protonated form)

C-O Stretch / O-H

1450 - 1200 Medium Carboxylic acid
Bend

Note: The appearance of the spectrum can be influenced by the sample preparation method
(e.g., KBr pellet, ATR). The zwitterionic form in the solid state will show a strong, broad
absorption for the ammonium (NHs*) group and a carboxylate (COO~) absorption around
1600-1550 cm~1.[1][2]
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Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like H-Ala-Ala-OH is using
Attenuated Total Reflectance (ATR).

o Sample Preparation: Place a small amount of the solid H-Ala-Ala-OH powder directly onto
the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty ATR crystal.

o

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Record the sample spectrum. The spectrometer software will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or
transmittance spectrum.

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition Data Processing

Record Background Record Sample Ratio Sample to Convert to Absorbance/
Spectrum Spectrum Background Transmittance

Sample Preparation

Place Solid Sample
on ATR Crystal

Click to download full resolution via product page
FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge
ratio (m/z) of ions. It is used to determine the molecular weight of H-Ala-Ala-OH and can
provide structural information through fragmentation analysis.
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Mass Spectral Data

The molecular weight of H-Ala-Ala-OH is 160.17 g/mol .[1] In mass spectrometry, the molecule
is typically observed as a protonated molecular ion [M+H]*.

lon m/z (calculated) m/z (observed) Description

Protonated molecular
[M+H]*+ 161.0921 ~161.1 )
ion

[M+Na]* 183.0740 ~183.1 Sodium adduct

[Ala+H]* (from
Fragment 1 90.0550 ~90.1 cleavage of the
peptide bond)

Immonium ion of
Fragment 2 72.0444 ~72.0 )
Alanine

Note: The observed m/z values and the fragmentation pattern can vary depending on the
ionization technique used (e.g., ESI, MALDI).

Experimental Protocol for Mass Spectrometry

Electrospray lonization (ESI) is a soft ionization technique commonly used for analyzing
peptides.

e Sample Preparation: Prepare a dilute solution of H-Ala-Ala-OH (e.g., 10-100 pM) in a
solvent mixture compatible with ESI, such as 50:50 water/acetonitrile with 0.1% formic acid.
The acid helps in the protonation of the analyte.

e Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a
quadrupole, ion trap, or time-of-flight (TOF) analyzer.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
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o As the solvent evaporates, ions are formed and transferred into the mass analyzer.
o Acquire the mass spectrum in positive ion mode to observe protonated species.

o For structural analysis, a tandem mass spectrometry (MS/MS) experiment can be

performed by selecting the [M+H]* ion and subjecting it to collision-induced dissociation
(CID) to generate fragment ions.

Sample Preparation Data Acquisition Data Analysis
Dlsso]ve H-Ala-Ala-OH Infuse into E]eclrospray Mass Analysis Ton Detection Generate Mass Spectrum Identify Molecular Ton
1n ESI-compatible solvent ESI Source Ionization Y (m/z vs. Intensity) and Fragments

Click to download full resolution via product page

ESI-MS Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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